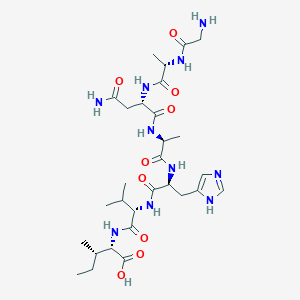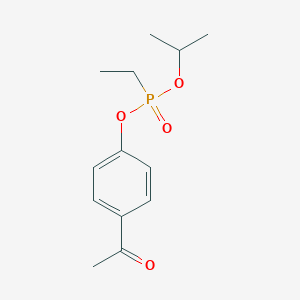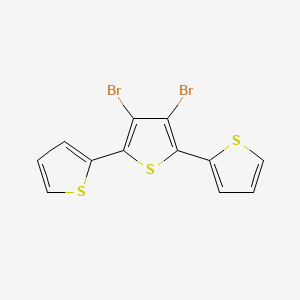
2-tert-Butyl-2-ethynyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-2-ethynyl-1,3-dithiolane is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one ethynyl group attached to a tert-butyl group. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity due to the presence of a disulfide bond within the ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-ethynyl-1,3-dithiolane typically involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-2-ethynyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond within the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various chemical applications.
Applications De Recherche Scientifique
2-tert-Butyl-2-ethynyl-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Explored for its potential in reversible protein-polymer conjugation and biosensors.
Medicine: Investigated for its potential therapeutic properties due to its unique reactivity.
Industry: Utilized in the synthesis of functional polymers and dynamic networks.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-2-ethynyl-1,3-dithiolane involves the reactivity of the disulfide bond within the ring structureThis makes the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, such as cytosolic delivery and dynamic polymer networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-tert-Butyl-2-ethynyl-1,3-dithiolane include other 1,2-dithiolanes and disulfide-containing heterocycles. Examples include:
- 1,2-Dithiolane
- 1,3-Dithiolane
- 1,2-Dithiane
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group and the tert-butyl substituent. These groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry and material science .
Propriétés
Numéro CAS |
920979-32-4 |
|---|---|
Formule moléculaire |
C9H14S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-tert-butyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C9H14S2/c1-5-9(8(2,3)4)10-6-7-11-9/h1H,6-7H2,2-4H3 |
Clé InChI |
XYXZAVQJPQDOHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1(SCCS1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)






![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)

![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)


![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
